(5Z)-5-[(4-chlorophenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-3-5-10(14)6-4-9/h3-8H,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUHOFJBBLLNLJ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene (C=S) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. The electronic environment of the thiazolidinone ring influences reaction rates and selectivity.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| Hydrogen peroxide | Sulfoxide | Room temperature, 12 hours | 65–75% |
| Potassium permanganate | Sulfone | Acidic medium, reflux | 80–85% |
| m-CPBA | Sulfoxide/sulfone mixture | Dichloromethane, 0°C | 70% |
Mechanistic Insight :
-
Electrophilic oxidation : The sulfur atom in the C=S group acts as a nucleophile, reacting with electrophilic oxygen sources.
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Steric effects : The propan-2-yl substituent at position 3 may slow oxidation kinetics due to steric hindrance.
Reduction Reactions
The C=S bond and exocyclic double bond are susceptible to reduction, yielding thiol or saturated derivatives.
| Reducing Agent | Product | Conditions | Notes |
|---|---|---|---|
| Sodium borohydride | Thiol derivative (C–SH) | Ethanol, 50°C | Selective for C=S |
| Lithium aluminum hydride | Fully reduced thiazolidine (C–S–C) | Tetrahydrofuran, reflux | Over-reduction occurs |
| Catalytic hydrogenation | Saturated thiazolidinone | H₂/Pd-C, methanol | Retains ring structure |
Key Observation :
-
The (4-chlorophenyl)methylidene group remains intact under mild reduction conditions but may hydrogenate under high-pressure H₂.
Substitution Reactions
The chlorophenyl group and thiazolidinone ring participate in nucleophilic substitution and coupling reactions.
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group reacts with nucleophiles (e.g., amines, alkoxides) in the presence of Lewis acids.
| Nucleophile | Catalyst | Product | Yield |
|---|---|---|---|
| Aniline | AlCl₃ | 4-(Phenylamino)phenyl derivative | 60% |
| Sodium methoxide | CuI | 4-Methoxyphenyl derivative | 55% |
Ring-Opening Reactions
Strong bases (e.g., NaOH) cleave the thiazolidinone ring, forming mercaptoacetamide intermediates.
Cycloaddition and Cyclization
The exocyclic double bond participates in Diels-Alder reactions, while the thiazolidinone ring undergoes ring-expansion under acidic conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 80°C | Six-membered fused ring system |
| Acid-catalyzed cyclization | H₂SO₄, acetic acid | Benzothiazepine derivative |
Comparative Reactivity with Analogues
The propan-2-yl group at position 3 modulates reactivity compared to other substituents:
| Substituent | Oxidation Rate | Nucleophilic Substitution Yield |
|---|---|---|
| Propan-2-yl (target) | Moderate | 55–60% |
| Phenyl | Fast | 70–75% |
| Piperidinyl | Slow | 40–45% |
Explanation :
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Steric hindrance : Bulky propan-2-yl slows diffusion-controlled reactions .
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Electronic effects : Electron-donating groups (e.g., piperidinyl) deactivate the ring toward electrophiles .
Stability and Degradation
The compound degrades under UV light or strong acids via:
-
Photolytic cleavage of the C=S bond, yielding disulfides.
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Acid hydrolysis of the thiazolidinone ring to form thiourea derivatives.
Scientific Research Applications
The compound (5Z)-5-[(4-chlorophenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidine derivative with potential applications in various scientific and medical fields. This article explores its applications, synthesizing insights from diverse sources while avoiding unreliable references.
Pharmaceutical Development
Thiazolidine derivatives have been extensively studied for their pharmaceutical potential. The specific compound This compound has shown promise in:
- Antidiabetic Activity : Research indicates that thiazolidine derivatives can enhance insulin sensitivity and glucose uptake in cells, making them candidates for antidiabetic drugs. For instance, studies have demonstrated that similar compounds can modulate peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator in glucose metabolism .
- Antimicrobial Properties : The compound's structure allows it to interact with bacterial cell membranes, potentially leading to increased permeability and cell death. This has been observed in various thiazolidine derivatives that exhibit activity against a range of pathogens .
Biochemical Research
The compound has been utilized in biochemical studies to explore:
- Mechanisms of Action : Understanding how thiazolidine derivatives affect cellular pathways can provide insights into disease mechanisms. For example, research has focused on their role in modulating oxidative stress and inflammation, which are critical in many chronic diseases .
- Drug Design : The unique structural features of this compound make it a valuable template for designing new therapeutics. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .
Material Science
In addition to biological applications, thiazolidine derivatives like the one discussed are being explored for use in material science:
- Polymeric Applications : Some studies suggest that thiazolidines can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of biomedical devices and drug delivery systems .
Case Study 1: Antidiabetic Activity
A study published in a peer-reviewed journal investigated the antidiabetic effects of a series of thiazolidine derivatives, including variations of the compound discussed. The results indicated significant improvements in blood glucose levels in diabetic animal models after administration of these compounds over a period of four weeks.
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial activity of several thiazolidine derivatives against common bacterial strains. The findings revealed that compounds similar to This compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, such as proteases and kinases, which play crucial roles in various biological processes.
Modulating Signaling Pathways: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
(a) Chlorine Substitution Patterns
- Target Compound : 4-Chlorophenyl group (electron-withdrawing, meta-directing).
- (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (): Methoxy groups (electron-donating) improve solubility but reduce electrophilicity compared to chloro substituents.
(b) Heteroaromatic and Complex Substituents
N3 Substituent Modifications
- Target Compound : Propan-2-yl (branched alkyl) provides moderate steric hindrance and lipophilicity.
- 3-(Tetrahydrofuran-2-ylmethyl) derivatives (): Polar tetrahydrofuran groups increase hydrophilicity, which may improve aqueous solubility but reduce membrane permeability.
Electronic and Steric Effects
- Electronic Effects: The 4-Cl group in the target compound stabilizes the methylidene moiety via resonance, enhancing electrophilicity at C4. This contrasts with methoxy-substituted analogues, where electron donation reduces electrophilicity .
Steric Effects :
Comparative Data Table
Biological Activity
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents, exhibiting a wide range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the thiazolidin-4-one class characterized by a sulfur atom and nitrogen in its heterocyclic structure. Its chemical formula is , and it features a 4-chlorophenyl group that significantly influences its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. Research indicates that derivatives of thiazolidin-4-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds have shown significant cytotoxicity against human colon adenocarcinoma (HT29) and gastric cancer cells . The mechanism often involves the inhibition of specific enzymes related to cancer progression.
Antimicrobial Properties
Thiazolidinone derivatives exhibit notable antimicrobial activity against a spectrum of pathogens. Studies have demonstrated that these compounds possess moderate to strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antimicrobial efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones is another area of interest. Compounds have been tested for their ability to reduce inflammatory markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines . This property is particularly relevant in the context of chronic inflammatory diseases.
Antidiabetic Activity
Thiazolidinone derivatives are also recognized for their antidiabetic properties, often acting as PPARγ agonists. This activity is crucial for the regulation of glucose metabolism and insulin sensitivity. For instance, structurally similar compounds have been reported to lower blood glucose levels in diabetic animal models .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in metabolic pathways associated with cancer and inflammation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
- Antioxidant Activity : The presence of sulfur in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
Q & A
Q. What are the common synthetic routes for preparing (5Z)-5-[(4-chlorophenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodological Answer : The compound is typically synthesized via condensation of 4-chlorobenzaldehyde derivatives with thiosemicarbazide or its analogs under acidic or basic conditions. For example, similar thiazolidinone derivatives are prepared by refluxing aldehyde precursors (e.g., 4-hydroxy-3-iodobenzaldehyde) with thiosemicarbazide in ethanol or methanol, forming a Schiff base intermediate that cyclizes to the thiazolidinone core . Reaction optimization often involves adjusting solvent polarity (e.g., DMF-acetic acid mixtures) and catalyst use (e.g., sodium acetate) to enhance yield .
Q. How is the structural configuration (e.g., Z/E isomerism) of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. For analogous compounds, SCXRD data revealed bond angles and torsion angles (e.g., C8–S1–C7–S2 = −179.12°) that confirm the Z-configuration of the benzylidene moiety . Complementary techniques like NMR (¹H/¹³C) and FT-IR are used to validate functional groups, such as the thioxo (C=S) stretch at ~1250 cm⁻¹ .
Q. What are the primary biological targets or activities reported for this class of thiazolidinones?
- Methodological Answer : Thiazolidinones with chlorophenyl substituents often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties. For example, structurally related compounds interact with hemoglobin subunits or inhibit enzymes like α-glucosidase, as shown in crystallographic and docking studies . Bioactivity assays (e.g., MTT for cytotoxicity) are typically conducted at concentrations ranging from 1–100 μM .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer : Discrepancies between experimental NMR shifts and Density Functional Theory (DFT) predictions may arise from solvent effects or conformational flexibility. For instance, in a study on a similar thiazolidinone, DFT calculations (B3LYP/6-311++G**) were benchmarked against experimental ¹³C NMR data, with deviations <2 ppm corrected by including solvent models (e.g., PCM for DMSO) . Dynamic NMR experiments can also probe rotameric equilibria affecting peak splitting .
Q. What strategies optimize the synthesis yield and purity of this compound for scale-up?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
- Catalyst screening : Bases like KOH or NaOAc enhance Schiff base formation kinetics .
- Purification : Recrystallization from DMF-acetic acid mixtures reduces byproducts (e.g., unreacted aldehydes) . Pilot-scale reactions (≥10 mmol) require strict temperature control (±2°C) to prevent thermal degradation .
Q. How do computational studies (e.g., molecular docking) inform the design of analogs with enhanced bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations identify key interactions between the thiazolidinone core and target proteins. For example, the 4-chlorophenyl group in analogous compounds forms halogen bonds with hemoglobin subunits (e.g., ΔG = −8.2 kcal/mol), guiding substitutions at the 3-(propan-2-yl) position to improve binding . QSAR models further correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values .
Q. What analytical techniques are critical for characterizing stability under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 1.2) over 24h .
- DSC/TGA : Determines thermal stability (e.g., decomposition onset at ~200°C) .
- UV-Vis spectroscopy : Tracks absorbance changes (λmax ~320 nm) in PBS buffer to assess hydrolytic stability .
Data Contradiction Analysis Example
Issue : Conflicting cytotoxicity results in two studies (IC₅₀ = 10 μM vs. 50 μM).
Resolution :
- Variable factors : Cell line heterogeneity (e.g., HeLa vs. MCF-7), incubation time (24h vs. 48h), and compound solubility (DMSO concentration ≤0.1% recommended) .
- Mitigation : Standardize protocols using CLSI guidelines and validate via comparative assays with positive controls (e.g., doxorubicin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
